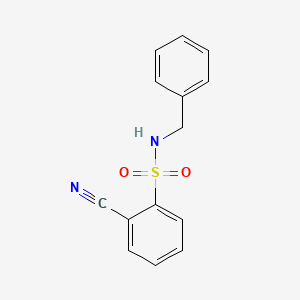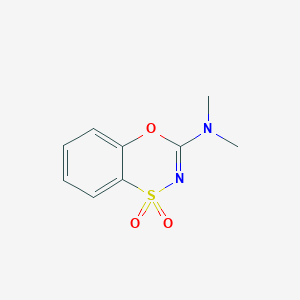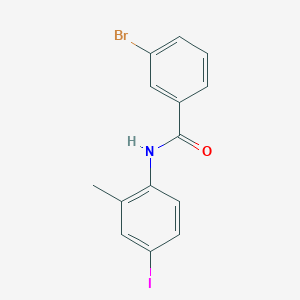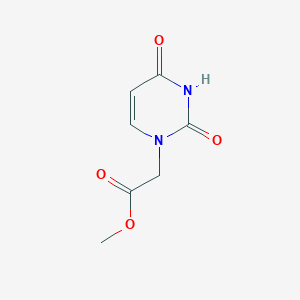
N-benzyl-2-cyanobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-cyanobenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NBS and has the molecular formula C14H12N2O2S. NBS is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of NBS is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophiles such as proteins and DNA. NBS is also believed to induce oxidative stress and disrupt cellular signaling pathways.
Biochemical and Physiological Effects:
NBS has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. NBS has also been shown to inhibit the activity of certain enzymes and to disrupt cellular signaling pathways.
Advantages and Limitations for Lab Experiments
NBS has several advantages as a reagent in lab experiments, including its mild oxidizing properties, its ability to act as a source of electrophilic bromine, and its relatively low toxicity. However, NBS is also highly reactive and can be difficult to handle in large quantities. NBS is also sensitive to moisture and must be stored in anhydrous conditions.
Future Directions
There are several potential future directions for research on NBS, including:
1. Investigation of the mechanism of action of NBS in cancer cells and other disease models.
2. Development of new synthetic methods for NBS and related compounds.
3. Investigation of the potential of NBS as a modulator of immune responses in cancer and other diseases.
4. Investigation of the potential of NBS as a tool for studying protein kinases and other signaling pathways.
5. Investigation of the potential of NBS as a therapeutic agent for other diseases, such as neurodegenerative diseases and infectious diseases.
Synthesis Methods
The synthesis of NBS involves the reaction of benzenesulfonyl chloride with benzylamine in the presence of sodium cyanide. The reaction takes place in anhydrous conditions and requires careful control of temperature and pressure. The yield of NBS can be optimized by adjusting the reaction conditions and purifying the product through recrystallization.
Scientific Research Applications
NBS has a wide range of applications in scientific research, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, NBS is used as a mild oxidizing agent and as a source of electrophilic bromine. NBS is also used in the synthesis of sulfonamides and other nitrogen-containing compounds.
In medicinal chemistry, NBS has been investigated as a potential drug candidate for the treatment of cancer and other diseases. NBS has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. NBS has also been investigated as a potential inhibitor of protein kinases and as a modulator of the immune system.
properties
IUPAC Name |
N-benzyl-2-cyanobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-10-13-8-4-5-9-14(13)19(17,18)16-11-12-6-2-1-3-7-12/h1-9,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCBSXPTLLZUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-cyanobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
![3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)






